molecular formula C21H20N4O2S2 B3298441 Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-26-7

Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B3298441
CAS RN: 897470-26-7
M. Wt: 424.5 g/mol
InChI Key: IPOZVRKFYCMVLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid, followed by treatment with 1- (2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including benzo[d]thiazol-6-yl compounds, have been found to exhibit antioxidant activity . They can neutralize free radicals and other reactive species, potentially reducing oxidative stress in biological systems .

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have been reported to have analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This indicates their potential use in the treatment of various bacterial and fungal infections .

Antiviral Activity

Some thiazole derivatives have demonstrated antiviral properties . They could be explored further for the development of new antiviral drugs .

Diuretic Activity

Thiazole compounds have been associated with diuretic activity . They could be used in the management of conditions like hypertension and edema where increased urine production is beneficial .

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been found to possess anticonvulsant and neuroprotective properties . This suggests their potential use in the treatment of neurological disorders like epilepsy .

Antitumor and Cytotoxic Activity

Thiazole compounds have shown antitumor and cytotoxic activities . They have demonstrated potent effects on various cancer cell lines, suggesting their potential as anticancer agents .

Anti-tubercular Activity

Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis . This indicates their potential use in the treatment of tuberculosis .

Future Directions

The future directions for research on “Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” and similar compounds could involve further exploration of their anti-inflammatory properties and potential applications in medicine . Additionally, more detailed studies on their physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-2-27-15-4-6-17-19(12-15)29-21(23-17)25-9-7-24(8-10-25)20(26)14-3-5-16-18(11-14)28-13-22-16/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOZVRKFYCMVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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